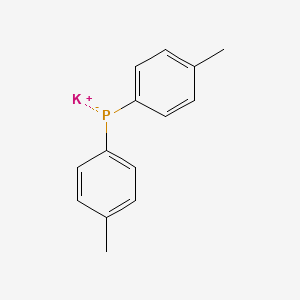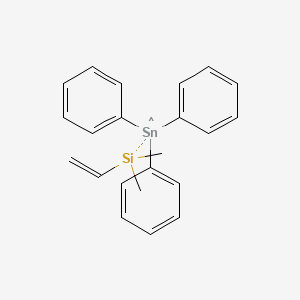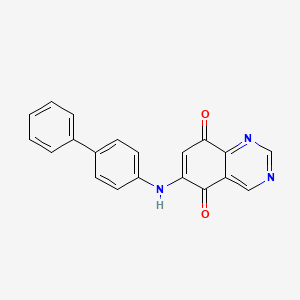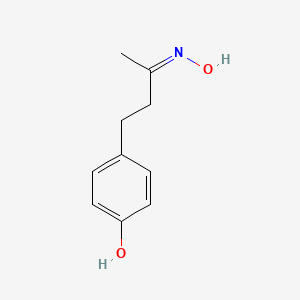
(2E)-4-(4-Hydroxyphenyl)-2-butanone Oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-4-(4-Hydroxyphenyl)-2-butanone Oxime typically involves the reaction of (2E)-4-(4-Hydroxyphenyl)-2-butanone with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. The use of catalysts, such as acidic or basic resins, can also enhance the reaction rate and yield.
化学反応の分析
Types of Reactions: (2E)-4-(4-Hydroxyphenyl)-2-butanone Oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, where the hydroxylamine moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oximes or other derivatives.
科学的研究の応用
(2E)-4-(4-Hydroxyphenyl)-2-butanone Oxime has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism of action of (2E)-4-(4-Hydroxyphenyl)-2-butanone Oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
類似化合物との比較
- (2E)-4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone)
- (2E)-4-(4-Methoxyphenyl)-2-butanone Oxime
- (2E)-4-(4-Hydroxyphenyl)-2-pentanone Oxime
Comparison: (2E)-4-(4-Hydroxyphenyl)-2-butanone Oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical and biological properties compared to its parent compound, raspberry ketone. The oxime derivative exhibits enhanced stability and reactivity, making it a valuable intermediate in synthetic chemistry. Additionally, the oxime group can modulate the compound’s interaction with biological targets, potentially leading to novel therapeutic applications.
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
4-[(3Z)-3-hydroxyiminobutyl]phenol |
InChI |
InChI=1S/C10H13NO2/c1-8(11-13)2-3-9-4-6-10(12)7-5-9/h4-7,12-13H,2-3H2,1H3/b11-8- |
InChIキー |
QSZRELCLIQMHDW-FLIBITNWSA-N |
異性体SMILES |
C/C(=N/O)/CCC1=CC=C(C=C1)O |
正規SMILES |
CC(=NO)CCC1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


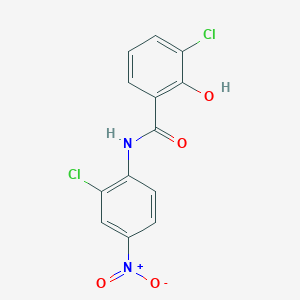
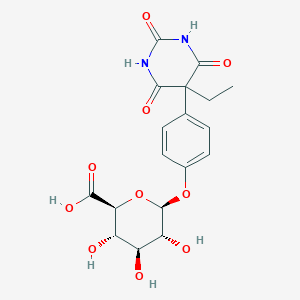
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride](/img/structure/B13432692.png)
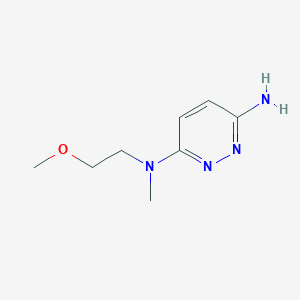
![N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride; Alfuzosin Hydrochloride Impurity E (EP)](/img/structure/B13432705.png)

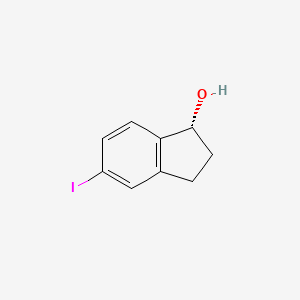
![5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B13432719.png)

